molecular formula C15H11N3O9S B14530946 Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate CAS No. 62486-55-9

Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate

Cat. No.: B14530946
CAS No.: 62486-55-9
M. Wt: 409.3 g/mol
InChI Key: PBXULXSQGIZFCV-UHFFFAOYSA-N
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Description

Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate is an organic compound with a complex structure that includes nitro, methoxy, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted phenyl compound followed by the introduction of a sulfanyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-4-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

62486-55-9

Molecular Formula

C15H11N3O9S

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 3-(5-methoxy-2,4-dinitrophenyl)sulfanyl-4-nitrobenzoate

InChI

InChI=1S/C15H11N3O9S/c1-26-12-7-14(11(18(24)25)6-10(12)17(22)23)28-13-5-8(15(19)27-2)3-4-9(13)16(20)21/h3-7H,1-2H3

InChI Key

PBXULXSQGIZFCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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